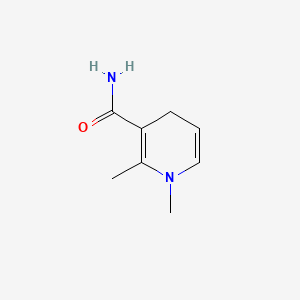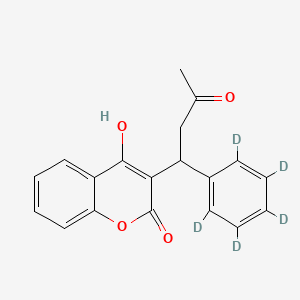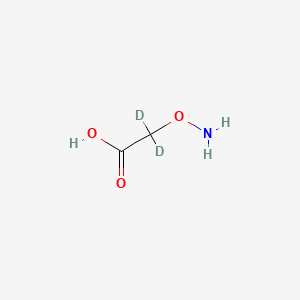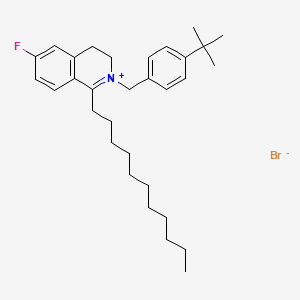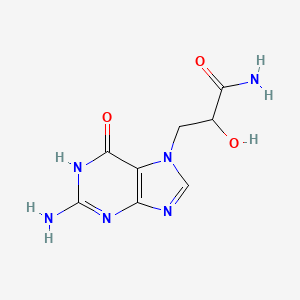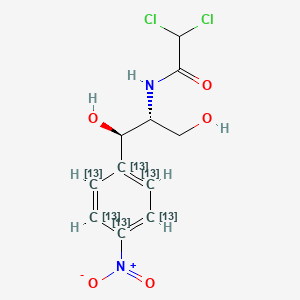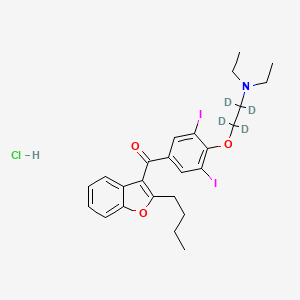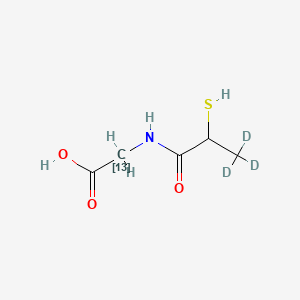
Tiopronin 13C D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiopronin 13C D3 is a deuterium-labeled derivative of Tiopronin, a thiol-containing compound. It is primarily used in scientific research for its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic pathways. The compound is characterized by the presence of carbon-13 and deuterium atoms, which replace the standard carbon and hydrogen atoms in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiopronin 13C D3 involves the incorporation of carbon-13 and deuterium into the Tiopronin molecule. The process typically starts with the synthesis of (2-Mercaptopropanoyl-3,3,3-d3)glycine-2-13C. This involves the use of deuterated and carbon-13 labeled precursors under controlled reaction conditions to ensure the correct isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Tiopronin 13C D3 undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives of this compound.
Reduction: Regeneration of the thiol form of this compound.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
Tiopronin 13C D3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Investigating metabolic processes and pathways in biological systems.
Analytical Chemistry: Serving as an internal standard in mass spectrometry for accurate quantification.
Biological Research: Understanding the interaction of thiol-containing compounds with biological molecules.
Medical Research: Exploring its potential in the treatment of diseases such as cystinuria and its role in reducing cystine stone formation.
Mechanism of Action
Tiopronin 13C D3 exerts its effects through its thiol group, which can undergo thiol-disulfide exchange reactions. This mechanism is particularly important in reducing cystine concentrations in the urine, thereby preventing the formation of cystine stones. The compound forms a water-soluble mixed disulfide complex with cystine, reducing the amount of sparingly soluble cystine.
Comparison with Similar Compounds
Similar Compounds
D-Penicillamine: Another thiol-containing compound used in the treatment of cystinuria.
Captopril: A thiol-containing angiotensin-converting enzyme inhibitor.
N-Acetylcysteine: A thiol-containing antioxidant used in various medical applications.
Uniqueness of Tiopronin 13C D3
This compound is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for more detailed and accurate studies in various scientific fields, particularly in pharmacokinetics and metabolic research. The presence of these isotopes enhances the compound’s utility as an internal standard in analytical techniques such as mass spectrometry.
Properties
IUPAC Name |
2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGJWQPHMWSCST-HZPPXAECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)N[13CH2]C(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
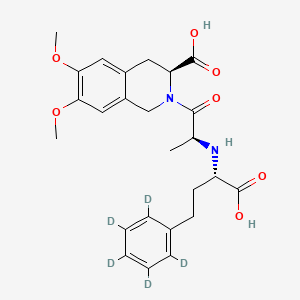
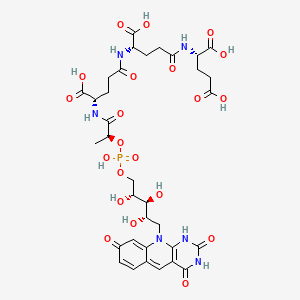

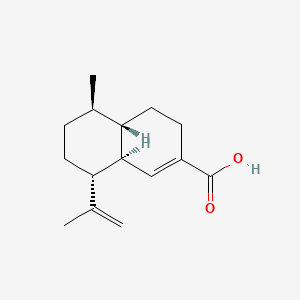
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)

